molecular formula C25H24N6O3 B2677393 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1031966-25-2

5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2677393
CAS No.: 1031966-25-2
M. Wt: 456.506
InChI Key: JCZMIEIICVGNNX-UHFFFAOYSA-N
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Description

5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound known for its unique structural properties. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is a fused heterocyclic system, and is substituted with a 4-tert-butylphenyl group and a 4-methoxyphenyl group. The presence of the oxadiazole ring adds to its chemical diversity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the reaction of 4-tert-butylbenzohydrazide with a suitable nitrile oxide precursor under cyclization conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the Pyrazolo[3,4-d]pyrimidin-4-one Core: The oxadiazole intermediate is then reacted with 4-methoxyphenylhydrazine and a suitable aldehyde or ketone to form the pyrazolo[3,4-d]pyrimidin-4-one core.

    Final Coupling: The final step involves the coupling of the oxadiazole-pyrazolo[3,4-d]pyrimidin-4-one intermediate with a 4-tert-butylphenyl group under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis due to its diverse functional groups and structural complexity. It can be used to synthesize more complex molecules for various applications.

Biology

In biological research, the compound may be studied for its potential bioactivity, including antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and pyrazolo[3,4-d]pyrimidin-4-one moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-tert-butylphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
  • 4-tert-Butylphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

The uniqueness of 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one lies in its combination of the oxadiazole and pyrazolo[3,4-d]pyrimidin-4-one rings, which provide a distinct set of chemical and biological properties not found in the similar compounds listed above

Properties

IUPAC Name

5-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-25(2,3)17-7-5-16(6-8-17)22-28-21(34-29-22)14-30-15-26-23-20(24(30)32)13-27-31(23)18-9-11-19(33-4)12-10-18/h5-13,15H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZMIEIICVGNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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